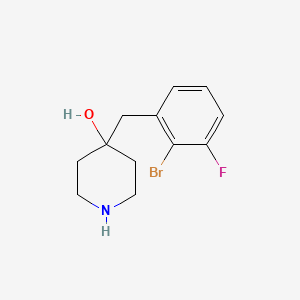
4-(2-Bromo-3-fluorobenzyl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-bromo-3-fluorophenyl)methyl]piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a hydroxyl group at the 4-position and a 2-bromo-3-fluorophenylmethyl group at the nitrogen atom. The presence of both bromine and fluorine atoms in the aromatic ring makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-bromo-3-fluorophenyl)methyl]piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-fluorobenzyl chloride and piperidin-4-ol.
Nucleophilic Substitution: The key step involves the nucleophilic substitution reaction where piperidin-4-ol reacts with 2-bromo-3-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions and the use of cost-effective reagents are crucial for large-scale production.
化学反応の分析
Types of Reactions
4-[(2-bromo-3-fluorophenyl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The aromatic bromine can be reduced to a hydrogen atom, resulting in the formation of a fluorophenylmethylpiperidine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-[(2-bromo-3-fluorophenyl)methyl]piperidin-4-one.
Reduction: Formation of 4-[(2-fluorophenyl)methyl]piperidin-4-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[(2-bromo-3-fluorophenyl)methyl]piperidin-4-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 4-[(2-bromo-3-fluorophenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms in the aromatic ring can enhance the compound’s binding affinity to certain enzymes or receptors. The hydroxyl group at the 4-position of the piperidine ring may also play a role in hydrogen bonding interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 4-[(2-chloro-3-fluorophenyl)methyl]piperidin-4-ol
- 4-[(2-bromo-3-methylphenyl)methyl]piperidin-4-ol
- 4-[(2-bromo-3-fluorophenyl)ethyl]piperidin-4-ol
Uniqueness
4-[(2-bromo-3-fluorophenyl)methyl]piperidin-4-ol is unique due to the specific combination of bromine and fluorine atoms in the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.
特性
分子式 |
C12H15BrFNO |
|---|---|
分子量 |
288.16 g/mol |
IUPAC名 |
4-[(2-bromo-3-fluorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H15BrFNO/c13-11-9(2-1-3-10(11)14)8-12(16)4-6-15-7-5-12/h1-3,15-16H,4-8H2 |
InChIキー |
UTJRVUIZUUUGJE-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1(CC2=C(C(=CC=C2)F)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


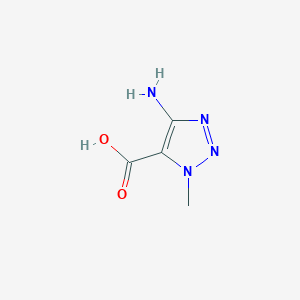
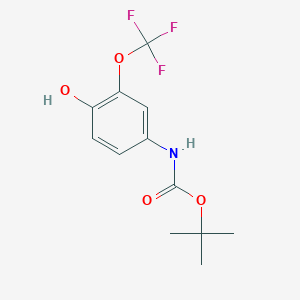
![2-[5-(Difluoromethyl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13473340.png)
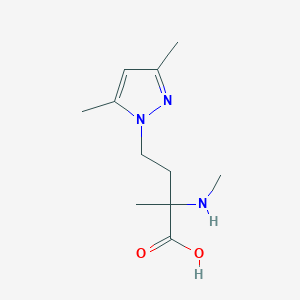
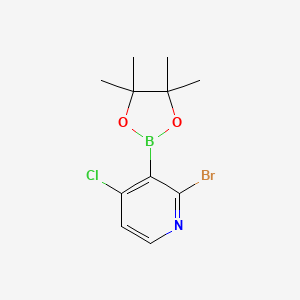
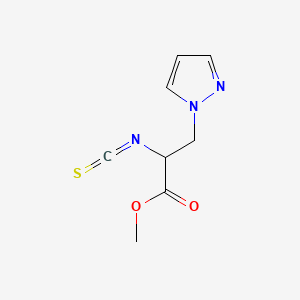
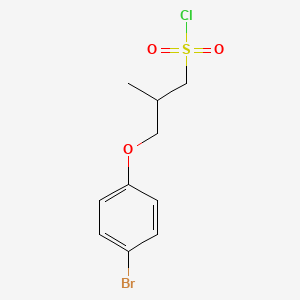
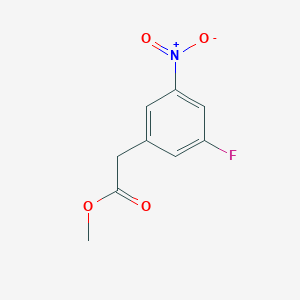
![N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13473389.png)

![2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicaciddihydrochloride](/img/structure/B13473399.png)
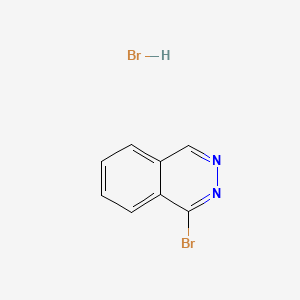
![Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B13473421.png)

